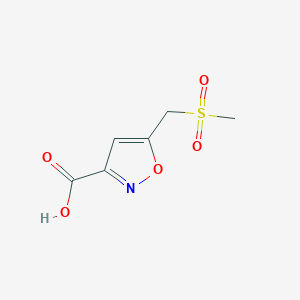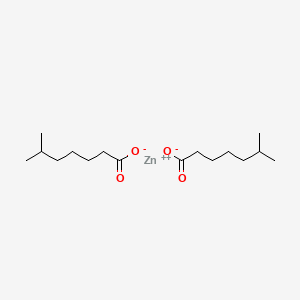
Zinc isooctanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc isooctanoate is an organozinc compound that belongs to the category of metal carboxylates. It is derived from isooctanoic acid and zinc, forming a coordination complex. This compound is widely used in various industrial applications due to its catalytic properties and ability to act as a stabilizer.
準備方法
Synthetic Routes and Reaction Conditions
Zinc isooctanoate is typically synthesized through the reaction of isooctanoic acid with zinc oxide or zinc carbonate. The reaction is carried out in the presence of a solvent, such as toluene or xylene, under reflux conditions. The general reaction can be represented as follows:
ZnO+2C8H16O2→Zn(C8H15O2)2+H2O
In this reaction, zinc oxide reacts with isooctanoic acid to form this compound and water. The reaction is typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness. Large reactors are used to carry out the reaction, and the product is purified through distillation or crystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Zinc isooctanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced to elemental zinc under specific conditions.
Substitution: The carboxylate ligands in this compound can be substituted with other ligands, such as halides or phosphates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Halides like hydrochloric acid or phosphates like phosphoric acid are used for substitution reactions.
Major Products Formed
Oxidation: Zinc oxide and isooctanoic acid derivatives.
Reduction: Elemental zinc and isooctanoic acid.
Substitution: Zinc halides or zinc phosphates and isooctanoic acid.
科学的研究の応用
Zinc isooctanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: this compound is studied for its potential antimicrobial properties and its role in enzyme stabilization.
Medicine: Research is ongoing into its use as a drug delivery agent and its potential therapeutic effects.
Industry: It is used as a stabilizer in the production of plastics and as a drier in paints and coatings.
作用機序
The mechanism of action of zinc isooctanoate involves its ability to coordinate with various substrates and catalyze reactions. The zinc ion acts as a Lewis acid, facilitating the formation of reactive intermediates. This coordination ability allows this compound to stabilize transition states and lower the activation energy of reactions. In biological systems, this compound can interact with enzymes and proteins, enhancing their stability and activity.
類似化合物との比較
Similar Compounds
- Zinc acetate
- Zinc stearate
- Zinc naphthenate
- Zinc oxide
Comparison
- Zinc acetate : Similar to zinc isooctanoate, zinc acetate is used as a catalyst and stabilizer. this compound has better solubility in organic solvents.
- Zinc stearate : Both compounds are used as stabilizers, but zinc stearate is more commonly used in the plastics industry due to its lubricating properties.
- Zinc naphthenate : This compound is used as a drier in paints, similar to this compound, but has different solubility and reactivity profiles.
- Zinc oxide : While zinc oxide is primarily used as a pigment and in sunscreens, this compound is more specialized for catalytic and stabilizing applications.
This compound stands out due to its unique combination of catalytic properties and solubility, making it a versatile compound in various applications.
特性
CAS番号 |
84418-65-5 |
|---|---|
分子式 |
C16H30O4Zn |
分子量 |
351.8 g/mol |
IUPAC名 |
zinc;6-methylheptanoate |
InChI |
InChI=1S/2C8H16O2.Zn/c2*1-7(2)5-3-4-6-8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
InChIキー |
ADJMNWKZSCQHPS-UHFFFAOYSA-L |
正規SMILES |
CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


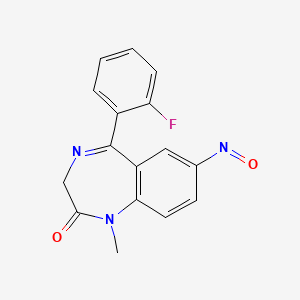
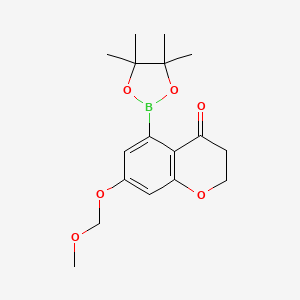
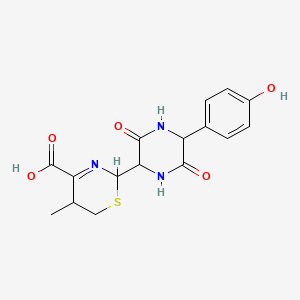
![(5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13406544.png)
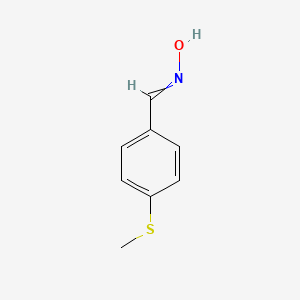
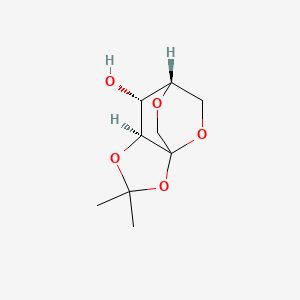
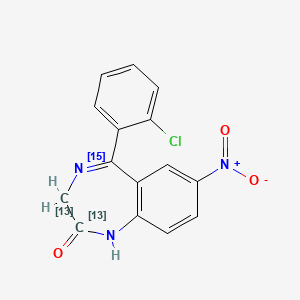
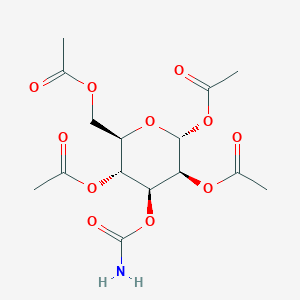
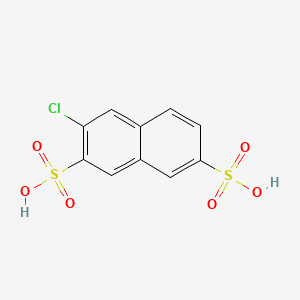

![Calcium 4-[(4-chloro-3-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate](/img/structure/B13406579.png)
![5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(4S)-3,4,5-trihydroxy-6-[[(4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13406580.png)

